molecular formula C9H15NOSi B8296641 2-Trimethylsilyloxyaniline

2-Trimethylsilyloxyaniline

Cat. No. B8296641
M. Wt: 181.31 g/mol
InChI Key: VASQIQBISAZVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05270343

Procedure details

Imidazole (3.73 g) was added in one portion to a solution of 2-aminophenol (2.0 g) in dry dimethylformamide (10 ml) stirred at 25° C. under nitrogen. Chlorotrimethylsilane (2.98 g) was added dropwise over 5 minutes and stirring continued for a further 18 hours. The mixture was poured onto water (30 ml) and extracted with diethyl ether (2×60 ml). The organic solution was separated and washed with 2N sodium hydroxide (2×40 ml), brine and dried over magnesium sulphate. Evaporation of the filtrate under reduced pressure gave an oil. Column chromatography on silica eluting with 10% ether:hexane gave 2-trimethylsilyloxyaniline (0.85 g). NMR 1H: 0.2(9H,s), 3.5(2H,s), 6.4(4H,m).
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13].Cl[Si:15]([CH3:18])([CH3:17])[CH3:16].CCOCC>CN(C)C=O.CCCCCC>[CH3:16][Si:15]([CH3:18])([CH3:17])[O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[NH2:6]

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
The mixture was poured onto water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×60 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
WASH
Type
WASH
Details
washed with 2N sodium hydroxide (2×40 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C[Si](OC1=C(N)C=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.